4-(Cyanomethyl)Phenyl N-Phenylcarbamate

Vue d'ensemble

Description

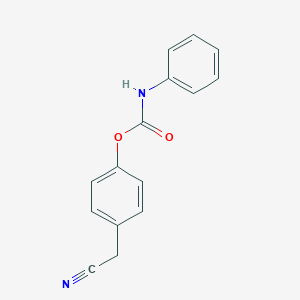

4-(Cyanomethyl)Phenyl N-Phenylcarbamate is a chemical compound with the molecular formula C15H12N2O2. It is known for its applications in scientific research, particularly in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to an N-phenylcarbamate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate typically involves the reaction of 4-(cyanomethyl)phenol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

4-(Cyanomethyl)phenol+Phenyl isocyanate→4-(Cyanomethyl)Phenyl N-Phenylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is typically conducted at elevated temperatures.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyanomethyl)Phenyl N-Phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

4-(Cyanomethyl)Phenyl N-Phenylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate involves its interaction with specific molecular targets. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the phenylcarbamate moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Cyanomethyl)Phenyl N-Methylcarbamate

- 4-(Cyanomethyl)Phenyl N-Ethylcarbamate

- 4-(Cyanomethyl)Phenyl N-Butylcarbamate

Uniqueness

4-(Cyanomethyl)Phenyl N-Phenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties

Activité Biologique

4-(Cyanomethyl)Phenyl N-Phenylcarbamate, with the molecular formula C15H12N2O2, is a compound that has garnered interest in both chemical and biological research due to its unique structural features and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound consists of a cyanomethyl group attached to a phenyl ring, which is further connected to an N-phenylcarbamate moiety. This configuration allows for diverse chemical reactivity and biological interactions.

| Property | Detail |

|---|---|

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | [4-(cyanomethyl)phenyl] N-phenylcarbamate |

| CAS Number | 175135-37-2 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-(cyanomethyl)phenol with phenyl isocyanate. The reaction conditions are optimized to ensure high yield and purity, often employing solvents such as dichloromethane or toluene at elevated temperatures. The reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the phenylcarbamate moiety may modulate enzyme activity or receptor interactions. These interactions can influence several biological pathways, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Cellular Interactions : It may affect cellular signaling pathways by interacting with receptors or other proteins.

Research Findings

Recent studies have explored the pharmacological potential of carbamates, including derivatives similar to this compound. These studies indicate that carbamates can exhibit various biological activities:

- Antimicrobial Activity : Some carbamate derivatives have demonstrated significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through modulation of cytokine production.

- Anticancer Potential : Certain studies suggest that related compounds may inhibit tumor growth by interfering with cancer cell metabolism.

Case Studies

Several case studies highlight the biological relevance of carbamate compounds:

- Matrix Metalloproteinase Inhibition : A study evaluated O-phenyl carbamate derivatives for their ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The findings suggest that structural modifications can enhance inhibitory potency against MMPs, indicating potential therapeutic applications for compounds like this compound in cancer treatment .

- Antiviral Activity : Research into similar phenyl carbamates has revealed their effectiveness as inhibitors in viral replication processes, particularly against HIV . These findings suggest that this compound could be investigated for similar antiviral properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-(Cyanomethyl)Phenyl N-Methylcarbamate | Moderate Antimicrobial | Less potent than the target compound |

| 4-(Cyanomethyl)Phenyl N-Ethylcarbamate | Low Anti-inflammatory | Limited research available |

| 4-(Cyanomethyl)Phenyl N-Butylcarbamate | Notable Anticancer potential | Requires further investigation |

Propriétés

IUPAC Name |

[4-(cyanomethyl)phenyl] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-11-10-12-6-8-14(9-7-12)19-15(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZOYFZCTNZOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379154 | |

| Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-37-2 | |

| Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.